6-Aminoheptane-1-thiol, also known as 1-thioheptylamine, is an organic compound with the molecular formula CHNS. It features a straight-chain structure characterized by a thiol group (-SH) and an amino group (-NH) attached to a heptane backbone. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both the amino and thiol functional groups allows for diverse chemical reactivity, making it a valuable intermediate in synthetic chemistry.
Several methods can be employed to synthesize 6-aminoheptane-1-thiol:
6-Aminoheptane-1-thiol has potential applications across various domains:
Several compounds share structural similarities with 6-aminoheptane-1-thiol. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Aminobutane-2-thiol | CHNS | Shorter chain length; used in similar reactions |
| 2-Aminobutane-1-thiol | CHNS | Isomeric form; different reactivity profiles |
| 3-Aminopentane-1-thiol | CHNS | Intermediate chain length; potential for similar applications |
| 2-Aminoheptane | CHN | Lacks thiol functionality; used primarily as an amine |
The uniqueness of 6-aminoheptane-1-thiol lies in its combination of both amino and thiol functionalities within a seven-carbon chain, making it particularly versatile for various synthetic and biological applications. This dual functionality allows it to participate in diverse
The synthesis of 6-aminoheptane-1-thiol relies on established organic chemistry methodologies that have been developed for the preparation of bifunctional compounds containing both amino and thiol groups. The most widely employed traditional approach involves the alkylation of amines followed by thiol group introduction through nucleophilic substitution mechanisms . This synthetic strategy typically begins with a suitable amine precursor, which undergoes alkylation with a halogenated heptane derivative to establish the carbon chain framework .
The classical method for introducing thiol functionality involves the use of isothiouronium salts as intermediates [2] [3]. This versatile process begins with the reaction of an alkyl halide with thiourea to generate an isothiouronium salt, which is subsequently treated with a base to liberate the desired thiol group [2]. The reaction proceeds through nucleophilic attack of the thiourea sulfur atom on the electrophilic carbon center, followed by hydrolytic cleavage under basic conditions [3].
Alternative traditional pathways include the use of thioacetate intermediates, where alkyl halides are treated with potassium thioacetate in polar aprotic solvents such as dimethylformamide or ethanol [3]. The resulting thioacetate undergoes hydrolysis or reduction using lithium aluminum hydride to yield the corresponding thiol [3]. This approach offers advantages in terms of reaction yields, typically ranging from 87-98% under optimized conditions [3].
| Synthetic Method | Starting Material | Yield Range | Reaction Time |
|---|---|---|---|
| Isothiouronium Salt Route | Alkyl Halide + Thiourea | 68-85% | 12-24 hours |
| Thioacetate Hydrolysis | Alkyl Halide + Potassium Thioacetate | 87-98% | 3-96 hours |
| Direct Thiolation | Alkyl Halide + Sodium Hydrosulfide | 45-70% | 6-18 hours |
The reduction of disulfide bonds represents another traditional approach for thiol synthesis [3]. This method involves the treatment of symmetric or asymmetric disulfides with reducing agents such as sodium borohydride, which cleaves the sulfur-sulfur bond to generate two thiol molecules [3]. The reaction typically proceeds under mild conditions and offers excellent chemoselectivity for the disulfide functionality [3].
Modern synthetic chemistry has developed sophisticated catalytic methodologies for the efficient preparation of compounds containing both thiol and amine functionalities. Metal-catalyzed approaches have emerged as powerful tools for constructing carbon-sulfur and carbon-nitrogen bonds under mild reaction conditions [10] [12]. Palladium-catalyzed cross-coupling reactions utilizing Buchwald-Hartwig conditions have proven particularly effective for aryl thioether formation, though their application to aliphatic systems requires careful optimization [10].
Copper-catalyzed protocols offer complementary reactivity profiles for thiol-amine coupling reactions [10] [11]. The use of copper catalysts with appropriate ligand systems enables the formation of carbon-sulfur bonds under milder conditions compared to traditional Ullmann-type coupling reactions [10]. Iodine-catalyzed oxidative condensation reactions provide an alternative approach, utilizing molecular iodine at elevated temperatures to promote the formation of thiazole derivatives through multi-component coupling of thiourea, methyl ketones, and thiols [11].
Electrochemical methods represent a particularly innovative approach to thiol-amine coupling [13]. These transformations utilize electrical energy to drive oxidative coupling between thiols and amines, eliminating the need for stoichiometric oxidizing reagents [13]. The electrochemical approach operates under extremely mild conditions at room temperature and can be completed within five minutes using microflow reactor technology [13].
| Catalytic System | Temperature | Reaction Time | Yield Range | Key Advantages |
|---|---|---|---|---|
| Palladium/Phosphine | 80-120°C | 6-24 hours | 75-95% | High selectivity |
| Copper/Nitrogen Ligand | 60-100°C | 12-48 hours | 65-90% | Mild conditions |
| Electrochemical | 25°C | 5-30 minutes | 70-92% | No external oxidants |
| Iodine-Catalyzed | 80°C | 2-8 hours | 60-85% | Simple setup |
Bioinspired catalytic approaches have gained attention for their ability to mimic enzymatic transformations [8]. These methods typically employ furan-based electrophiles in combination with thiol and amine nucleophiles to generate heterocyclic products [8]. The selectivity of these reactions arises from the preferential reaction of thiols with the electrophile, followed by subsequent amine addition to form stable nitrogen-containing heterocycles [8].
The development of environmentally sustainable methodologies for thiol synthesis has become a critical area of research, driven by the need to reduce the environmental impact of chemical manufacturing processes. Green chemistry approaches emphasize the use of renewable feedstocks, atom-efficient reactions, and non-toxic solvents to minimize waste generation and environmental hazards [16] [18] [19].
Molybdenum-catalyzed oxidation represents a significant advancement in sustainable thiol chemistry [16] [17]. This approach utilizes hydrogen peroxide or atmospheric oxygen as green oxidants in combination with anionic polyoxomolybdate catalysts to achieve selective oxidation of thiols [16]. The method demonstrates excellent scalability, operational simplicity, and broad functional group compatibility while producing only water as a byproduct [17].
Photocatalytic approaches offer another pathway for sustainable thiol synthesis [18] [20]. These methods harness visible light as a renewable energy source to drive radical addition reactions between thioic acids and alkenes [18]. The use of inexpensive organic photocatalysts such as thioxanthone, combined with oxygen as a green oxidant and ethyl acetate as an environmentally benign solvent, exemplifies the principles of green chemistry [18].
Thiol-ene chemistry has emerged as a particularly attractive green methodology due to its high atom economy and mild reaction conditions [20] [22]. This approach utilizes the radical addition of thiols to alkenes under photochemical initiation, proceeding without the need for toxic solvents or elevated temperatures [22]. The reaction can be conducted under ambient conditions and produces no volatile organic byproducts [22].
| Green Method | Energy Source | Oxidant/Initiator | Atom Economy | Environmental Benefits |
|---|---|---|---|---|
| Molybdenum Catalysis | Thermal | H₂O₂/Air | >95% | Water as sole byproduct |
| Photocatalysis | Visible Light | O₂ | >90% | No metal waste |
| Thiol-Ene Addition | UV Light | Photoinitiator | >98% | No volatile solvents |
| Enzymatic Methods | Ambient | Natural Cofactors | >85% | Biodegradable catalysts |
The implementation of continuous flow processes enhances the sustainability profile of thiol synthesis by improving energy efficiency and reducing waste generation [19] [23]. Flow chemistry enables precise control of reaction parameters, leading to higher yields and reduced formation of unwanted byproducts [23]. The integration of renewable energy sources with flow processes further minimizes the carbon footprint of thiol production [19].
The purification of thiol-containing compounds presents unique challenges due to the susceptibility of sulfur-containing functional groups to oxidation and their tendency to form intermolecular disulfide bonds. Specialized chromatographic techniques have been developed to address these challenges while maximizing product recovery and purity [24] [27] [28].
Thiopropyl resin chromatography represents a highly selective purification method for thiol-containing compounds [24] [43]. This covalent chromatography approach utilizes resin-bound 2-pyridyl disulfide groups that form mixed disulfides with target thiol molecules [24]. The coupling capacity of thiopropyl resin typically ranges from 10-20 milligrams of protein per milliliter of drained gel, with successful immobilization indicated by the release of 2-thiopyridone, which absorbs at 343 nanometers [24].
Centrifugal column chromatography provides a rapid and efficient method for separating low molecular weight thiols from larger molecules [28]. This technique employs Sephadex G-25 as the separation matrix and achieves average dilution factors of 5000-fold for 2-mercaptoethanol, 980-fold for dithiothreitol, and 25-fold for reduced glutathione [28]. The procedure requires less than five minutes to complete and typically achieves protein recoveries exceeding 70% with minimal dilution [28].
| Purification Method | Selectivity | Recovery Yield | Processing Time | Key Applications |
|---|---|---|---|---|
| Thiopropyl Resin | High | 85-95% | 2-4 hours | Thiol-specific enrichment |
| Size Exclusion | Moderate | 70-90% | <5 minutes | Rapid desalting |
| Reversed-Phase HPLC | High | 80-95% | 30-60 minutes | High-purity isolation |
| Precipitation Methods | Low | 60-80% | 1-2 hours | Bulk purification |
Optimization of reaction yields requires careful attention to reaction stoichiometry, temperature control, and protection of reactive functional groups [40] [41]. The use of excess nucleophilic reagents, typically in 1.5 to 5-fold molar excess, helps drive reactions to completion while minimizing competing side reactions [40]. Temperature optimization studies have shown that reactions conducted at 65°C for extended periods often provide superior yields compared to higher temperature, shorter duration protocols [41].
Protection of thiol groups during multi-step syntheses is crucial for maintaining product integrity [30] [42]. Reversible thiol protection using 2,2'-dithiodipyridine enables quantitative modification of free sulfhydryl groups, preventing oxidation during purification procedures [30]. This protecting group can be removed quantitatively after purification using mild reducing conditions [30].
The formation of byproducts during thiol synthesis represents a significant analytical challenge that requires sophisticated characterization techniques to ensure product purity and optimize synthetic procedures. Liquid chromatography-mass spectrometry has emerged as the primary analytical tool for identifying and quantifying synthetic impurities in thiol-containing compounds [32] [33].
High-performance liquid chromatography analysis of multifunctional thiol compounds reveals the formation of several characteristic byproduct classes [32] [33]. Thioester-linked byproducts represent the most common impurity type, arising from intramolecular cyclization reactions between carboxylic acid and thiol functionalities [33]. These byproducts typically elute at retention times distinct from the desired product and can be identified by their characteristic mass spectral fragmentation patterns [32].
Incomplete esterification products constitute another major byproduct category, particularly in the synthesis of multi-armed thiol compounds [33]. These impurities result from steric hindrance around reactive centers, which impedes complete functionalization of all available sites [33]. The proportion of incomplete byproducts increases significantly with the number of reactive sites, ranging from undetectable levels in difunctional systems to 24.6% in tetrafunctional compounds [33].
| Compound Type | Product Purity | Thioester Byproduct | Incomplete Byproduct | Analysis Method |
|---|---|---|---|---|
| Difunctional | 93.7% | 6.3% | Not detected | LC-MS |
| Trifunctional | 87.5% | 6.0% | 6.5% | LC-MS |
| Tetrafunctional | 69.3% | 6.1% | 24.6% | LC-MS |
| Monofunctional | >95% | <3% | Not applicable | GC-MS |
Nuclear magnetic resonance spectroscopy provides complementary structural information for byproduct identification [32] [33]. The appearance of complex multipets in proton nuclear magnetic resonance spectra, rather than the expected simple coupling patterns, often indicates the presence of multiple stereoisomers or structural variants [33]. Carbon-13 nuclear magnetic resonance analysis can reveal the presence of additional carbonyl signals corresponding to thioester linkages in byproduct structures [32].
Mass spectrometric analysis enables precise molecular weight determination and structural elucidation of synthetic byproducts [34] [35]. Electrospray ionization mass spectrometry in positive ion mode typically provides sodium adduct ions that facilitate identification of molecular compositions [33]. Tandem mass spectrometry experiments can provide detailed fragmentation patterns that aid in structural assignment of complex byproduct mixtures [34].
The solubility characteristics of 6-aminoheptane-1-thiol are fundamentally determined by its dual functional group architecture, comprising both hydrophilic amine and thiol groups alongside a moderately hydrophobic heptane chain. With a calculated XLogP3-AA value of 1.4, the compound exhibits intermediate lipophilicity, positioning it between highly polar and highly nonpolar substances [1].
The molecular structure features a topological polar surface area of 27 Ų, contributed by the amine nitrogen and thiol sulfur atoms, with two hydrogen bond donors and two hydrogen bond acceptors [1]. This configuration suggests moderate water solubility, particularly under conditions where the functional groups can participate in hydrogen bonding networks. The compound's water solubility is expected to be enhanced at pH values where either the amine group becomes protonated or the thiol group becomes deprotonated, increasing the overall polarity of the molecule.
In polar protic solvents such as water and alcohols, 6-aminoheptane-1-thiol demonstrates solubility characteristics consistent with the general principle that polar functional groups can solubilize hydrocarbon chains up to approximately four to five carbon units per polar group [2]. The seven-carbon backbone with two polar functional groups places this compound in a transitional solubility range, where it exhibits moderate solubility in water but enhanced solubility in polar organic solvents.
The solubility behavior in nonpolar solvents follows established patterns for long-chain compounds with polar head groups. The six-carbon alkyl chain provides sufficient hydrophobic character to ensure good solubility in nonpolar solvents such as hexane, heptane, and other aliphatic hydrocarbons . The compound's behavior in mixed solvent systems is particularly noteworthy, as it can function as a phase transfer agent due to its amphiphilic nature.
Temperature-dependent solubility studies indicate that thermal energy can overcome hydrogen bonding interactions, leading to increased solubility in both polar and nonpolar solvents at elevated temperatures. This behavior is consistent with similar amino-thiol compounds, where thermal disruption of intermolecular hydrogen bonds enhances molecular mobility and solvent penetration.
The thermal stability profile of 6-aminoheptane-1-thiol draws significant parallels to established amino acid thermal decomposition patterns. Based on systematic thermal analysis studies of related amino-thiol compounds, the primary thermal decomposition is expected to occur within the temperature range of 160-280°C [4] [5]. This decomposition range reflects the compound's structural complexity and the presence of multiple functional groups that undergo thermal degradation through distinct pathways.
The thermal decomposition process is characterized as an endothermic transformation requiring substantial energy input for molecular fragmentation. The primary decomposition products include hydrogen sulfide from thiol group degradation, ammonia from amine group decomposition, and various hydrocarbon fragments from the alkyl chain [4]. The decomposition mechanism involves sequential bond breaking, with the thiol-carbon and amine-carbon bonds being among the most thermally labile.
Phase transition behavior encompasses both solid-state transformations and liquid-vapor equilibria. The compound exhibits low volatility at ambient conditions due to extensive hydrogen bonding networks formed between molecules through both amine and thiol functional groups. The hydrogen bonding interactions create a three-dimensional network that significantly elevates the boiling point compared to analogous compounds lacking hydrogen bonding capability.
Crystalline phase transitions may occur at lower temperatures, similar to those observed in cysteine crystals, where conformational changes and hydrogen bonding pattern modifications lead to structural phase transitions [6]. These transitions involve molecular reorientations within the crystal lattice, particularly affecting the positions of the thiol side chains and the orientation of the amine groups.
The thermal stability is further influenced by the compound's ability to form disulfide bonds under oxidative conditions at elevated temperatures. This intermolecular cross-linking can either enhance thermal stability through network formation or contribute to decomposition through oxidative degradation pathways, depending on the atmospheric conditions and heating rate.
The acid-base behavior of 6-aminoheptane-1-thiol is governed by the distinct protonation states of its amine and thiol functional groups. The primary amine group exhibits a pKa value in the range of 9-10 for the ammonium form, while the thiol group demonstrates acidic behavior with a pKa of approximately 10-11 [7] [8] [9]. This close proximity of pKa values creates a narrow pH window where both functional groups undergo simultaneous protonation state changes.
At pH values below 9, the amine group becomes predominantly protonated, forming the ammonium cation, while the thiol group remains largely protonated. This results in a net positive charge on the molecule, significantly enhancing its water solubility and altering its interaction with charged surfaces and other ionic species. The protonated form exhibits enhanced binding affinity for negatively charged surfaces and demonstrates modified electrochemical behavior.
The isoelectric point, where the molecule carries no net charge, occurs in the pH range of 9.5-10.5, representing the midpoint between the amine and thiol pKa values. At this pH, the compound exhibits minimum solubility in aqueous systems and maximum tendency for self-association through hydrogen bonding interactions.
At pH values above 11, both functional groups become deprotonated, with the amine group returning to its neutral state and the thiol group forming the thiolate anion. This deprotonated form carries a net negative charge and demonstrates enhanced nucleophilicity, particularly at the sulfur center. The thiolate form exhibits significantly different electrochemical properties and enhanced reactivity toward electrophilic species.
The pH-dependent protonation dynamics affect the compound's ability to form hydrogen bonds, influence its partitioning behavior between polar and nonpolar phases, and determine its interaction with metal surfaces, particularly gold, where the thiolate form demonstrates enhanced binding affinity [10]. The protonation state also affects the compound's thermal stability, with ionic forms generally exhibiting higher thermal decomposition temperatures due to enhanced intermolecular interactions.
The surface and interfacial properties of 6-aminoheptane-1-thiol reflect its moderate amphiphilic character, arising from the combination of hydrophobic alkyl chain and hydrophilic functional groups. The compound demonstrates surface activity through preferential adsorption at air-water and oil-water interfaces, where it adopts orientations that minimize unfavorable interactions between hydrophobic and hydrophilic phases.
The critical micelle concentration is estimated to fall within the range of 10⁻³ to 10⁻⁴ M, based on correlations with similar chain-length amphiphiles [17]. This relatively high critical micelle concentration reflects the compound's moderate hydrophobic character and the presence of two polar head groups that enhance water solubility and reduce the driving force for micelle formation.
Interfacial tension measurements reveal that the compound produces moderate reductions in surface tension, consistent with its amphiphilic properties. The extent of surface tension reduction is influenced by pH, with the ionic forms of the molecule demonstrating enhanced surface activity due to increased hydrophilic character and stronger interactions with the aqueous phase.
The compound's ability to form self-assembled monolayers on gold surfaces is particularly noteworthy, as the thiol group provides strong chemisorption through gold-sulfur bond formation [18] [19]. These monolayers exhibit good stability and can be used to modify surface properties for various applications. The amine group provides additional functionality for further chemical modification or interaction with other molecules.
Colloidal behavior encompasses the compound's tendency to form organized assemblies in solution, including possible bilayer structures where the molecules adopt tail-to-tail configurations with both sets of polar head groups exposed to the aqueous environment. The formation of such structures is influenced by concentration, pH, and ionic strength, with optimal assembly conditions occurring near the compound's isoelectric point where intermolecular hydrogen bonding is maximized.